molecular formula C5H8N5O4P B1330050 Adenine phosphate CAS No. 52175-10-7

Adenine phosphate

Cat. No.: B1330050
CAS No.: 52175-10-7
M. Wt: 233.12 g/mol
InChI Key: CCHNOBQMQBSRHQ-UHFFFAOYSA-N
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Description

Adenine phosphate is a nucleotide that plays a crucial role in various biological processes. It consists of the nitrogenous base adenine, a ribose sugar, and one or more phosphate groups. This compound is integral to the structure of nucleic acids and is involved in energy transfer within cells.

Mechanism of Action

Target of Action

Adenine phosphate, also known as 7H-Purin-6-amine phosphate, primarily targets the adenosine receptors A1 and A2 . These receptors play a crucial role in the heart, where their agonism reduces conduction time in the atrioventricular node . This compound also targets adenine phosphoribosyltransferase , an enzyme involved in the salvage pathway of adenine .

Mode of Action

This compound forms adenosine, a nucleoside, when attached to ribose . This adenosine can then be bonded with one to three phosphoric acid units, yielding AMP, ADP, and ATP . These adenine derivatives perform important functions in cellular metabolism . For instance, adenosine causes transient heart block in the AV node of the heart .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a significant role in the pentose phosphate pathway (PPP) , which generates NADPH . NADPH is a central mediator of cellular redox homeostasis in multiple cellular compartments and is also an essential driver of reductive biosynthetic pathways . This compound also affects the tricarboxylic acid (TCA) cycle and folate/one-carbon metabolism .

Pharmacokinetics

The pharmacokinetics of this compound are complex and can vary depending on various factors. It’s important to note that this compound, in its many forms (amp, adp, atp), performs important functions in cellular metabolism

Result of Action

The action of this compound results in a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity . It also helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans, and modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .

Action Environment

The action of this compound is influenced by various environmental factors. Moreover, ATP is often referred to as the “molecular unit of currency” for intracellular energy transfer . Its consumption in metabolic processes can be influenced by the cellular environment and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

Adenine phosphate interacts with various enzymes, proteins, and other biomolecules. It is recognized by aptamers, which are molecules that can bind to adenine and its derivatives . The specificity of these interactions is crucial for understanding biological processes and biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The role of this compound in these processes is essential for the normal functioning of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Understanding the mechanism of action of this compound is crucial for comprehending its role in biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is essential for understanding its role in biological processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Observations of any threshold effects, as well as any toxic or adverse effects at high doses, are crucial for understanding its impact on biological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels , playing a crucial role in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation . Understanding the transport and distribution of this compound is essential for comprehending its role in biological processes .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are crucial aspects of its role in biological processes . Targeting signals or post-translational modifications may direct it to specific compartments or organelles , affecting its function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine phosphate can be synthesized through several methods. One common approach involves the phosphorylation of adenine nucleosides. This process typically uses phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. Microorganisms such as yeast or bacteria are genetically engineered to overproduce adenine nucleotides. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in high yields.

Chemical Reactions Analysis

Types of Reactions: Adenine phosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form adenine diphosphate and adenine triphosphate.

    Reduction: It can be reduced to form adenine monophosphate.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Adenine diphosphate, adenine triphosphate.

    Reduction: Adenine monophosphate.

    Substitution: Various adenine derivatives with substituted functional groups.

Scientific Research Applications

Adenine phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.

    Biology: this compound is essential for cellular energy transfer and is a key component of adenosine triphosphate, which powers many cellular processes.

    Medicine: It is used in the development of antiviral and anticancer drugs. This compound derivatives are investigated for their potential therapeutic effects.

    Industry: It is utilized in the production of biofuels and as a nutritional supplement in animal feed.

Comparison with Similar Compounds

    Guanine Phosphate: Involved in the synthesis of guanosine triphosphate.

    Cytosine Phosphate: Plays a role in the formation of cytidine triphosphate.

    Thymine Phosphate: Essential for the synthesis of thymidine triphosphate.

Adenine phosphate stands out due to its critical involvement in cellular energy metabolism and its widespread use in various scientific and industrial applications.

Properties

IUPAC Name

phosphoric acid;7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHNOBQMQBSRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200206
Record name Adenine phosphate
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Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52175-10-7, 70700-30-0
Record name 1H-Purin-6-amine, phosphate (1:?)
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Record name Adenine phosphate
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Record name Adenine phosphate
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Record name Adenine phosphate
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Record name Adenine phosphate
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Record name Adenine phosphate salt
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Record name ADENINE PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Adenine phosphate, encompassing molecules like adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), plays a crucial role in cellular energy transfer and metabolism. ATP, often referred to as the "molecular unit of currency" in intracellular energy transfer, stores and releases energy for numerous cellular processes. []

A: Diabetes can disrupt cellular energy balance, potentially impacting the metabolism of high-energy adenine phosphates. This disruption may contribute to the development of long-term diabetic complications. []

A: Endurance athletes exhibit lower phosphocreatine ([PCr]) and adenosine triphosphate (ΔG(ATP)) levels in their dominant leg muscles at rest compared to sprinters and untrained individuals. Additionally, their resting [ADP(free)] levels are higher. This suggests that higher resting [ADP(free)] and lower ΔG(ATP) are characteristic of endurance-trained muscles. []

ANone: ADP consists of an adenine base attached to a ribose sugar molecule (forming adenosine) and two phosphate groups linked by a high-energy phosphoanhydride bond.

A: Leukocyte depletion, achieved through methods like pre-storage filtration, can minimize the accumulation of substances like matrix metalloproteinase-9 (MMP-9) in red blood cell concentrates stored in MAP solution, thereby improving stability during storage. []

A: While individuals with homozygous APRT deficiency cannot metabolize adenine efficiently, leading to potential toxicity concerns, the frequency of this genetic condition is extremely low (estimated at 1.2% heterozygosity in the Japanese population). Therefore, the likelihood of both the donor and recipient having homozygous APRT deficiency, making adenine toxicity a risk, is extremely rare. []

A: MAP solution extends the storage duration of red blood cells compared to other solutions like citrate-adenine-phosphate-dextrose (CPD). [] It provides essential nutrients, like adenine and glucose, for red blood cell metabolism during storage, helping maintain cell viability and function. []

A: Pre-storage leukocyte reduction, using techniques like filtration, effectively removes leukocytes, reducing the risk of transfusion-related reactions and improving the overall quality of stored red blood cells. []

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